molecular formula C17H12O6S B12605933 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate CAS No. 649557-80-2

2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate

Cat. No.: B12605933
CAS No.: 649557-80-2
M. Wt: 344.3 g/mol
InChI Key: NFXKKBTUSBVELG-UHFFFAOYSA-N
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Description

These analogs share key features with the queried compound, including acetylphenyl groups and planar aromatic systems, which are pivotal for applications in medicinal chemistry and materials science. The evidence emphasizes their roles as precursors for synthesizing bioactive molecules (e.g., quinazolines, indole derivatives) and their structural conformations in the solid state .

Properties

CAS No.

649557-80-2

Molecular Formula

C17H12O6S

Molecular Weight

344.3 g/mol

IUPAC Name

(2-acetylphenyl) 2-oxochromene-6-sulfonate

InChI

InChI=1S/C17H12O6S/c1-11(18)14-4-2-3-5-16(14)23-24(20,21)13-7-8-15-12(10-13)6-9-17(19)22-15/h2-10H,1H3

InChI Key

NFXKKBTUSBVELG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylphenol with 2-oxo-2H-1-benzopyran-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the molecular and thermodynamic properties of acetylphenyl derivatives, focusing on bond geometry, hydrogen bonding, and functional group behavior.

Molecular Geometry and Bonding

Table 1: Structural Parameters of Acetylphenyl Derivatives

Compound Key Functional Group Bond Length (N7–C1/C8, Å) Torsion Angle (C2–C1–N7–C8) Planarity with Phenyl Ring
N-(2-Acetylphenyl)acetamide (1) Acetamide 1.413(3) / 1.354(3) Out-of-plane Non-planar
Ethyloxalamate (2) Oxalamate Similar to compound 1 ~180° (antiperiplanar) Planar
Oxalamide (3) Oxalamide Similar to compound 1 ~180° (antiperiplanar) Planar
N,N'-Bis(2-acetylphenyl)ethanediamide (Ref 43,44) Oxalamide N/A Planar Planar (polymorph-dependent)

Key Observations :

  • Planarity : Compounds 2 and 3 adopt planar conformations with the phenyl ring due to their oxalyl moieties, unlike compound 1, where the acetamide group is out-of-plane. This planarity enhances π-π stacking and hydrogen-bonding interactions in the solid state .
  • Anti-Periplanar Conformation : The oxalamate and oxalamide groups in compounds 2 and 3 exhibit O=C–C=O torsion angles near 180°, minimizing steric hindrance and aligning with open-system conformational preferences .
  • Bond Lengths : The C–C bond lengths in the oxalyl groups (~1.54 Å) resemble Csp³–Csp³ single bonds, indicating negligible π-conjugation despite the planar arrangement .
Hydrogen Bonding and Thermodynamics

Compound 1 forms two-centered hydrogen bonds in the solid state, while compounds 2 and 3 develop three-centered networks due to their planar oxalyl groups. For example, N,N'-Bis(2-acetylphenyl)ethanediamide (Ref 43,44) exhibits polymorph-dependent hydrogen-bonding patterns, influencing solubility and thermal stability .

Biological Activity

2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate is a synthetic organic compound with a unique structural configuration that includes a benzopyran core and a sulfonate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating inflammatory diseases and thrombotic conditions.

Chemical Structure and Properties

The molecular formula of 2-Acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate is C17H12O6S, with a molecular weight of 344.3 g/mol. The compound's structure can be described as follows:

  • Benzopyran Core : A fused ring system that contributes to the compound's pharmacological properties.
  • Acetyl Group : Located at the 2-position, which may influence the compound's reactivity and biological interactions.
  • Sulfonate Group : Positioned at the 6-position, enhancing solubility and potential interactions with biological targets.

Biological Activities

Research indicates that compounds structurally related to 2-acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate exhibit various biological activities, including:

Enzyme Inhibition

Compounds similar to this benzopyran derivative have shown promise as inhibitors of key enzymes involved in inflammatory processes. Notably:

  • Human Leukocyte Elastase (HLE) : Known for its role in tissue remodeling and inflammation, inhibitors of HLE are sought for therapeutic applications in chronic inflammatory diseases.
  • Thrombin : An essential enzyme in the coagulation cascade, targeting thrombin can provide therapeutic benefits in managing thrombotic disorders.

Antitumor Activity

Recent studies have highlighted the potential of coumarin derivatives, including those related to benzopyrans, in exhibiting antitumor properties. For instance, coumarin compounds have been shown to sensitize tumor cells to chemotherapy and radiotherapy by inducing apoptosis through mechanisms such as:

  • Reduction of anti-apoptotic proteins (e.g., Bcl-xL)
  • Activation of caspases involved in apoptosis pathways
  • Induction of reactive oxygen species (ROS) leading to cell death

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzopyran derivatives. Research has demonstrated that certain derivatives possess significant antibacterial and antifungal properties against various pathogens.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 2-acetylphenyl 2-oxo-2H-1-benzopyran-6-sulfonate:

  • Inhibition Studies :
    • A study on similar benzopyran derivatives reported IC50 values for inhibition against HLE and thrombin, suggesting effective binding affinity and potential therapeutic applications .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that coumarin derivatives could inhibit cancer cell proliferation by inducing apoptosis through ROS generation and modulation of apoptotic pathways .
  • Antimicrobial Activity :
    • Research on various coumarin derivatives indicated effectiveness against specific fungal strains, showcasing their potential as antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameBiological ActivityMechanism
WarfarinAnticoagulantThrombin inhibition
Benzopyran DerivativesEnzyme inhibitionHLE inhibition
Coumarin DerivativesAntitumor, AntimicrobialApoptosis induction, ROS generation

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